molecular formula C13H9ClF2S B8001257 1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene

1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B8001257
M. Wt: 270.73 g/mol
InChI Key: YCJIBTOKMJKYBU-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is a chemical compound with the molecular formula C13H9ClF2S and a molecular weight of 270.73 g/mol. It is primarily used in research settings and is known for its unique structural properties, which include the presence of both fluorine and chlorine atoms attached to a benzene ring, along with a sulfanylmethyl group.

Preparation Methods

The synthesis of 1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-difluorobenzene and 4-chlorobenzyl mercaptan.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the mercaptan, followed by nucleophilic substitution on the difluorobenzene.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity level, typically around 95%.

Chemical Reactions Analysis

1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which activate the benzene ring towards nucleophilic attack.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide form.

    Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms can influence its binding affinity and selectivity towards these targets. The sulfanylmethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:

    1,2-Difluorobenzene: Lacks the sulfanylmethyl and chlorophenyl groups, making it less versatile in terms of chemical reactivity.

    4-Chlorobenzyl Mercaptan: Contains the chlorophenyl and sulfanylmethyl groups but lacks the difluorobenzene moiety, limiting its applications.

    1,4-Difluorobenzene: Similar in structure but with fluorine atoms in different positions, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of research applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-2-4-11(5-3-10)17-8-9-1-6-12(15)13(16)7-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJIBTOKMJKYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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